molecular formula C31H29N3O5S2 B11618301 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide

Cat. No.: B11618301
M. Wt: 587.7 g/mol
InChI Key: YCOWBPNEBIJAGM-UHFFFAOYSA-N
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Description

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide is a complex organic compound that features a thiazolidinone ring, a benzamide moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of the thiazolidinone ring and the subsequent attachment of the benzamide and sulfonamide groups. Common synthetic routes may involve:

    Formation of Thiazolidinone Ring: This can be achieved by reacting a thiourea derivative with an α-haloketone under basic conditions.

    Attachment of Benzamide Group: The benzamide moiety can be introduced through an amide coupling reaction using a suitable amine and carboxylic acid derivative.

    Introduction of Sulfonamide Group: The sulfonamide group can be added via a sulfonyl chloride derivative reacting with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

    Pathways Involved: The compound can inhibit key pathways such as DNA replication or protein synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate
  • N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide

Uniqueness

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C31H29N3O5S2

Molecular Weight

587.7 g/mol

IUPAC Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C31H29N3O5S2/c1-21-8-17-28(39-2)27(18-21)33-41(37,38)26-15-13-25(14-16-26)32-30(36)23-9-11-24(12-10-23)31-34(29(35)20-40-31)19-22-6-4-3-5-7-22/h3-18,31,33H,19-20H2,1-2H3,(H,32,36)

InChI Key

YCOWBPNEBIJAGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4N(C(=O)CS4)CC5=CC=CC=C5

Origin of Product

United States

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